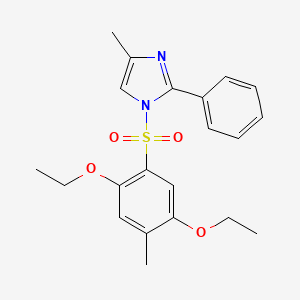
1-((2,5-二乙氧基-4-甲苯基)磺酰基)-4-甲基-2-苯基-1H-咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 2-position and a methyl group at the 4-position. The phenyl group is further substituted with a sulfonyl group, which itself is substituted with a 2,5-diethoxy-4-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the sulfonyl group, and the addition of the 2,5-diethoxy-4-methylphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring, phenyl ring, and sulfonyl group would all contribute to the overall structure and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, while the presence of the ether and phenyl groups might affect its solubility .科学研究应用
1. 配位化学和金属配合物形成
1-[(4-甲苯基)磺酰基]-2-(2-吡啶基)-2,3-二氢-1H-苯并[d]咪唑是一种与所讨论化学物质在结构上相关的化合物,已被用于研究其与镍中心的相互作用。此类化合物已通过晶体学、红外光谱和磁测量等方法合成和表征,突出了它们在配位化学和金属配合物形成中的潜力 (Bermejo 等人,2000).
2. 分子结构表征
1-[(4-甲苯基)磺酰基]-2-(2-吡啶基)-2,3-二氢-1H-苯并[d]咪唑等化合物已使用单 X 射线衍射研究对其分子结构进行了研究。这些研究提供了对这类化合物结构特征的见解,这对于了解它们的化学行为和潜在应用至关重要 (Sousa 等人,2001).
3. 热化学性质
对苯基取代的咪唑的研究(与所讨论的化合物密切相关)探索了它们的热化学性质。研究测量了绝对蒸气压和标准蒸发焓,为需要了解这些物理化学性质的应用提供了重要数据 (Emel’yanenko 等人,2017).
4. 双环化合物的合成
N-氰代内酰胺 2-亚胺与所查询的化合物在结构上相似,已被用作合成咪唑和三唑衍生物等双环化合物的构建模块。这些合成通过提供具有在各个领域潜在应用的新双环结构的途径,为有机化学领域做出了贡献 (Pätzel 等人,1991).
5. 放射性标记化合物的合成和表征
对 [11C]L-159,884 等化合物的研究(包括咪唑衍生物)已导致开发出放射性标记化合物,可用于医学影像和受体研究。合成和表征这些化合物以研究它们与特定受体的结合,表明它们在诊断和治疗应用中的潜力 (Hamill 等人,1996).
6. 缓蚀
咪唑衍生物已被探索其缓蚀性能。研究评估了它们在酸性溶液中保护金属的功效,突出了它们在材料科学和工程学中的潜在应用 (Prashanth 等人,2021).
7. 离子液体合成
咪唑衍生物(包括与所讨论化合物在结构上相似的衍生物)的直接甲基化或三氟乙基化一直是合成室温离子液体 (RTIL) 的一种方法。这种方法为创建各种 RTIL 提供了一条直接途径,这些 RTIL 在各个行业具有潜在应用 (Zhang 等人,2003).
作用机制
属性
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-26-18-13-20(19(27-6-2)12-15(18)3)28(24,25)23-14-16(4)22-21(23)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDJDCOCHDQYHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
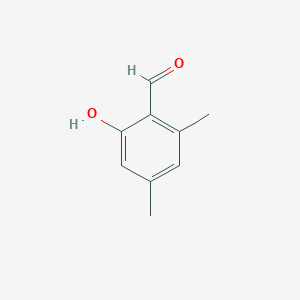
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)

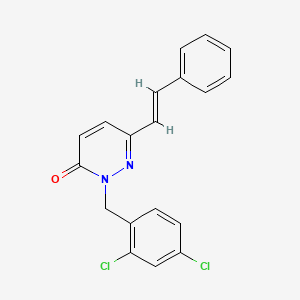
![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)
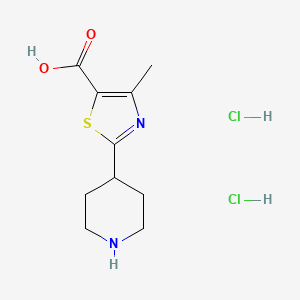
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)
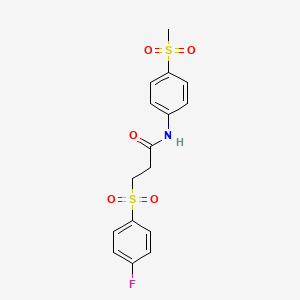
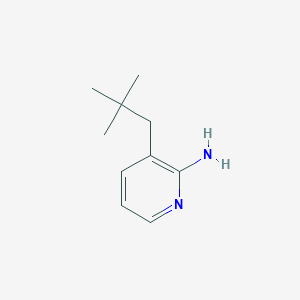
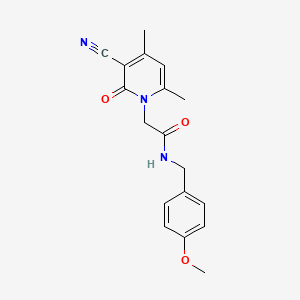
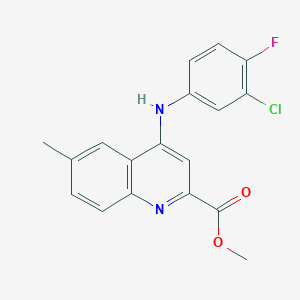
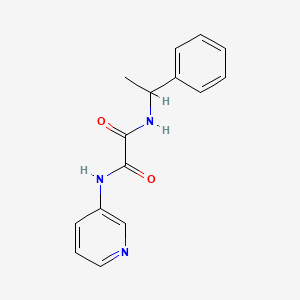
![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

